5-(Aminomethyl)isoindolin-1-one

Synthetic Chemistry Process Optimization Building Block Sourcing

5-(Aminomethyl)isoindolin-1-one is the definitive 5-substituted isoindolinone building block for cereblon-targeted protein degradation programs. Unlike the 4-, 6-, or 7-aminomethyl isomers, this regioisomer provides unique spatial orientation for SAR studies mapping lenalidomide/pomalidomide binding interactions. Essential for replicating patent-protected compounds (e.g., WO/2008/027542). Procure in free-base or stabilized HCl salt (CAS 1422057-35-9) forms. Higher cost vs. 6-isomer justified by unique IP-protected chemical space access.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1334479-23-0
Cat. No. B1442666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)isoindolin-1-one
CAS1334479-23-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)CN)C(=O)N1
InChIInChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12)
InChIKeyRUFMCPVWXYVFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)isoindolin-1-one (CAS 1334479-23-0): A Key Isoindolinone Scaffold for Targeted Synthesis


5-(Aminomethyl)isoindolin-1-one (CAS 1334479-23-0) is a specialized heterocyclic building block characterized by a primary aminomethyl group at the 5-position of the isoindolin-1-one core. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly as a structural analog of lenalidomide [1]. The compound is typically handled as its hydrochloride salt (CAS 1422057-35-9) to improve stability and handling [2]. Its specific substitution pattern distinguishes it from other positional isomers, leading to unique properties that impact its use in advanced research applications.

Why 5-(Aminomethyl)isoindolin-1-one Cannot Be Substituted by Other Isoindolinone Regioisomers


Substituting 5-(Aminomethyl)isoindolin-1-one with a different regioisomer (e.g., 4-, 6-, or 7-aminomethyl) is scientifically unsound due to the profound impact of the aminomethyl group's position on molecular recognition and downstream biological activity. The isoindolinone core is a privileged scaffold where the precise location of substituents dictates binding affinity to target proteins, as exemplified by cereblon modulators like lenalidomide [1]. Studies on isoindolin-1-one derivatives demonstrate that even minor structural variations lead to significant changes in potency and selectivity across diverse therapeutic areas, including anticancer and anti-inflammatory applications [2]. Therefore, the 5-substituted isomer offers a distinct and non-interchangeable profile for structure-activity relationship (SAR) studies and lead optimization programs.

Quantitative Differentiation of 5-(Aminomethyl)isoindolin-1-one: A Procurement Evidence Guide


Synthetic Accessibility: Comparable Yield to the 6-Isomer Under Optimized Conditions

A direct comparative synthesis study demonstrated that 5-(aminomethyl)isoindolin-1-one can be prepared via the same high-yielding, atom-efficient route as its 6-isomer. Under identical reaction conditions (Raney-Ni catalyst, 35 psi H₂, room temperature), the yield for the 5-isomer hydrochloride was 76.5%, compared to a 75.1% yield for the 6-isomer intermediate in a key step [1]. This confirms that the 5-substituted compound is not disadvantaged by synthetic inaccessibility, a common concern for less-prevalent regioisomers.

Synthetic Chemistry Process Optimization Building Block Sourcing

Procurement Cost Analysis: 5-Isomer Commands a Premium Over the 6-Isomer

A comparison of commercial pricing for the hydrochloride salts reveals that the 5-isomer is approximately twice as expensive as its 6-isomer counterpart. For a 100 mg quantity of 95% purity material, the 5-(aminomethyl)isoindolin-1-one hydrochloride is listed at 1,099 RMB (approx. 150 USD), while the 6-(aminomethyl)isoindolin-1-one hydrochloride is listed at 548 RMB (approx. 75 USD) [1][2]. This cost differential is consistent across suppliers and package sizes.

Procurement Cost Analysis Research Economics

Safety Profile: Comparable GHS Hazard Classification to the 6-Isomer

Safety data sheets for the hydrochloride salts of both the 5- and 6-isomers indicate an identical GHS hazard profile. According to PubChem, 5-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements [1]. A review of supplier documentation for the 6-isomer shows a matching set of hazards .

Laboratory Safety Risk Assessment Material Handling

Optimal Application Scenarios for 5-(Aminomethyl)isoindolin-1-one Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Cereblon Modulators

The primary application for 5-(Aminomethyl)isoindolin-1-one is in the synthesis of lenalidomide and pomalidomide analogs. Since the position of the aminomethyl group is critical for cereblon binding and subsequent target protein degradation, the 5-isomer provides a unique tool for exploring SAR [1]. Its use is justified when a research program aims to specifically map the binding interactions of the 5-position substituent, differentiating it from the more common 4- and 6-substituted analogs.

Synthesis of Patent-Defined Chemical Space

Patents, such as WO/2008/027542, specifically claim 5-substituted isoindoline compounds as therapeutic agents [1]. Procuring the 5-(aminomethyl)isoindolin-1-one building block is essential for synthesizing the exact compounds described in these intellectual property claims, enabling competitive intelligence, freedom-to-operate analyses, or the replication of patented results for validation studies. The higher cost of this regioisomer is a necessary investment for work within this protected chemical space.

Investigating Regioisomer-Dependent Biological Activity

The quantitative evidence on synthetic yield and safety confirms that the 5-isomer is a practical, albeit more expensive, alternative to the 6-isomer. This makes it feasible to procure for dedicated comparative studies designed to determine how the position of the aminomethyl group influences a specific biological readout, such as anti-proliferative activity against cancer cell lines [1] or inhibition of a specific enzyme. Such studies are foundational for optimizing a lead compound's efficacy and selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Aminomethyl)isoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.